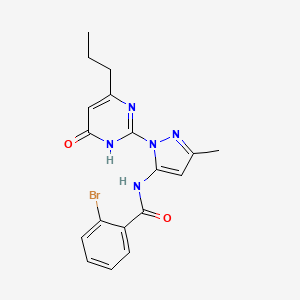
2-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on various research findings.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Benzamide moiety : Influences the compound's interaction with biological targets.
- Pyrazole and pyrimidine rings : Associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrN5O2 |
| Molecular Weight | 404.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simple precursors through reactions such as bromination, amide formation, and cyclization. The detailed synthetic route often includes:
- Bromination of benzamide to introduce the bromine atom.
- Formation of the pyrazole ring via condensation reactions.
- Cyclization to form the pyrimidine structure , which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzamide, including the target compound, exhibit significant antimicrobial properties. For instance:
- In a study assessing various benzamide derivatives, compounds similar to the target exhibited good antifungal activity against Pyricularia oryzae, with inhibition rates reaching up to 77.8% at concentrations around 500 mg/L .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties:
- Preliminary bioassays indicated that related compounds displayed lethal activities against several pests, including Mythimna separate and Helicoverpa armigera. The bioactivity was notable at concentrations as low as 10 mg/L .
Cytotoxic Activity
Cytotoxicity studies have indicated potential anti-cancer properties:
- Compounds in this class exhibited inhibitory effects on cancer cell lines such as MDA-MB-231, with IC50 values comparable to established chemotherapeutics like paclitaxel. This suggests a promising avenue for further development in oncology .
Case Study 1: Antifungal Activity
A series of benzamide derivatives were tested against various fungal strains. The target compound demonstrated effective inhibition against Botrytis cinerea, achieving an inhibition rate of 90.5% at optimal concentrations, significantly outperforming traditional fungicides .
Case Study 2: Insecticidal Efficacy
In a comparative study of insecticidal efficacy, the target compound was part of a group that showed substantial activity against larval stages of economically important pests. The results indicated a high potential for agricultural applications .
属性
IUPAC Name |
2-bromo-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-3-6-12-10-16(25)22-18(20-12)24-15(9-11(2)23-24)21-17(26)13-7-4-5-8-14(13)19/h4-5,7-10H,3,6H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBQILGTPGDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














